Biochemical Potency Profile: Micromolar vs. Nanomolar Cbl-b Inhibition
Cbl-b-IN-5 exhibits an IC50 range of 3-10 µM for inhibiting Cbl-b . In contrast, other commercially available Cbl-b inhibitors, such as Cbl-b-IN-1, are reported to have IC50 values of <100 nM . This represents a potency difference of approximately 30- to 100-fold. The less potent nature of Cbl-b-IN-5 may be advantageous in certain assay contexts where partial or graded inhibition of Cbl-b is desired, or where a less potent tool compound is needed to minimize off-target effects at high concentrations.
| Evidence Dimension | Cbl-b Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 3-10 µM |
| Comparator Or Baseline | Cbl-b-IN-1: <100 nM (0.1 µM) |
| Quantified Difference | ~30- to 100-fold less potent |
| Conditions | Biochemical assay (vendor-reported data, assay details not specified) |
Why This Matters
The distinct micromolar potency of Cbl-b-IN-5 provides a specific tool for dose-response studies requiring a lower-affinity Cbl-b binder, contrasting with high-potency, low-nanomolar inhibitors.
